(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene
Overview
Description
(1R,4S)-2-Azabicyclo[221]hept-5-ene is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with an appropriate azadiene under controlled conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted azabicyclo compounds.
Scientific Research Applications
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Norbornene: A structurally similar compound without the nitrogen atom.
7-Oxabicyclo[2.2.1]hept-5-ene: Contains an oxygen atom instead of nitrogen.
Bicyclo[2.2.1]heptane: A fully saturated analog without any heteroatoms.
Uniqueness: (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene is unique due to the presence of the nitrogen atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of nitrogen-containing molecules and materials.
Biological Activity
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene, also known as (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic compound that has garnered attention for its biological activity, particularly as a precursor in the synthesis of various therapeutic agents. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C₆H₇NO
- Molecular Weight : 111.13 g/mol
- Appearance : Off-white to beige crystalline powder
- CAS Number : 79200-56-9
Biological Activity Overview
This compound exhibits significant biological activity through its derivatives and analogs, particularly in the following areas:
- Neuraminidase Inhibition :
- GABA Aminotransferase Inactivation :
- Antiviral and Antitumor Activities :
The biological activity of this compound is primarily attributed to its structural conformation which allows it to interact effectively with biological targets:
-
Neuraminidase Inhibition :
- The mechanism involves binding to the active site of neuraminidase enzymes, preventing viral replication and spread.
-
GABA Aminotransferase Inhibition :
- The inhibition mechanism is believed to involve irreversible binding to GABA-AT, leading to prolonged modulation of GABA levels in the central nervous system.
Case Study 1: Neuraminidase Inhibition
A study demonstrated that derivatives of this compound showed effective inhibition against various strains of influenza virus neuraminidases in vitro, leading to reduced viral replication rates.
Case Study 2: Antitumor Activity
Another investigation focused on the synthesized nucleoside analogs derived from this compound showed promising results in vitro against several cancer cell lines, indicating potential for further development as anticancer agents.
Summary Table of Biological Activities
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWYFYRULFDQP-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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